5-(Thiophene-2-sulfonamido)pentanoic acid
Overview
Description
5-(Thiophene-2-sulfonamido)pentanoic acid is a chemical compound with the molecular formula C9H13NO4S2. It has a molecular weight of 263.34 . This compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.34 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Photoreactions in Solid State :
- The solid-state photochemistry of alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones showed unexpected behaviors under UV-vis irradiation. Rather than photodecarbonylation, the study observed intramolecular 2 + 2 photocycloaddition in solution and crystalline solid state, demonstrating unique reactivity of thiophene sulfonamide derivatives (Resendiz et al., 2008).
Synthesis and Biological Activity :
- A study on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction revealed significant urease inhibition and hemolytic activities. The research indicated the influence of different functional groups on the aromatic ring on the overall results, highlighting the compound's potential in pharmaceutical applications (Noreen et al., 2017).
Carbonic Anhydrase Inhibition :
- Several studies have explored the inhibition of carbonic anhydrase by thiophene sulfonamide derivatives. This includes the investigation of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, which showed potent inhibition of carbonic anhydrase, particularly the transmembrane tumor-associated isoforms (Ivanova et al., 2017).
Solubilization and Partitioning Studies :
- The solubilization of thiophene derivatives by micellar solutions of Sodium dodecyl sulphate was studied, providing insights into the interaction of these compounds with surfactants and their thermodynamic properties (Saeed et al., 2017).
Optoelectronic Properties :
- Research on tuning the optoelectronic properties of thiophene 1,1-dioxides through Stille cross-coupling reactions has been conducted. This study provides valuable information for the development of electronic materials based on thiophene derivatives (Tsai et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-(thiophen-2-ylsulfonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGSGFZKBRSGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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